molecular formula C6H4BrNO3 B183087 2-Bromo-4-nitrophenol CAS No. 5847-59-6

2-Bromo-4-nitrophenol

Cat. No. B183087
CAS RN: 5847-59-6
M. Wt: 218 g/mol
InChI Key: DCIPFSYBGTWYCR-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrophenol is a chemical compound that has been synthesized through various methods for potential applications in different fields. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenol ring, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of 2-Bromo-4-nitrophenol has been explored using different starting materials and reaction pathways. One novel method involves starting with 2-methoxy-5-nitroaniline, undergoing diazotization and the Sandmeyer reaction to yield 2-bromo-4-nitroanisole, which is then treated with sodium hydroxide for a nucleophilic substitution reaction. The final product is obtained after acidification with hydrochloric acid, achieving a yield of 55.8% . Another approach uses Bisphenol A as a starting material, which undergoes nitration and bromation to synthesize 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane with a total yield of 83.1% .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-nitrophenol and related compounds has been elucidated using various spectroscopic techniques. X-ray diffraction (XRD) has been employed to determine the crystal structure of synthesized compounds, revealing monoclinic crystal systems in some cases . Nuclear magnetic resonance (NMR) spectroscopy, including both 1H and 13C NMR, has been used to confirm the structures of the synthesized compounds . Additionally, infrared (IR) spectroscopy has provided insights into the functional groups present in these molecules .

Chemical Reactions Analysis

The chemical reactivity of 2-Bromo-4-nitrophenol is influenced by the presence of the bromine and nitro groups. These substituents can participate in various chemical reactions, such as nucleophilic substitution, which is a key step in the synthesis of the compound . The nitration of related compounds has been studied, showing the formation of different nitro derivatives and providing insights into the reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-nitrophenol are determined by its molecular structure. The presence of strong intramolecular hydrogen bonding has been observed, which can affect the solubility and reactivity of the compound . The polarizability and hyperpolarizability properties of related Schiff-base molecules have been calculated, indicating potential applications in nonlinear optics . The urease inhibitory activity and antioxidant potential of a related Schiff base have been evaluated, showing considerable biological activity .

Scientific Research Applications

  • Synthesis Methodology : A novel method for synthesizing 2-Bromo-4-nitrophenol using 2-methoxy-5-nitroaniline as a starting material was developed. This method involves diazotization and the Sandmeyer reaction, followed by nucleophilic substitution. This pathway is efficient and suitable for commercial production (Li Zi-ying, 2008).

  • Catalytic Reduction of Nitrophenols : Gold nanoparticles stabilized by ionic liquids were synthesized and used as a catalyst for the reduction of nitrophenols. These nanoparticles demonstrated excellent catalytic performance and stability, making them suitable for reducing nitrophenols like 2-Bromo-4-nitrophenol in multiple cycles (Sachin Thawarkar et al., 2018).

  • Toxicity and Degradability in Anaerobic Systems : Nitrophenols, including 2-Bromo-4-nitrophenol, are important industrial compounds with noted toxicity. A study on their effects in anaerobic acetate and propionate enrichment systems showed a decrease in toxicity in the order of 2,4-dinitrophenol > 4-nitrophenol > 2-nitrophenol. The research also noted the transformation of these compounds under anaerobic conditions (V. Uberoi & S. Bhattacharya, 1997).

  • Biodegradation Pathway : A study identified a novel 2-Bromo-4-nitrophenol catabolic pathway in Cupriavidus sp. strain NyZ375. This strain can grow using 2-Bromo-4-nitrophenol as the only carbon source, demonstrating a unique biological pathway for degrading this compound (Yang Li et al., 2019).

  • Photochemical Behavior : An investigation into the photochemical behavior of the bromate-4-nitrophenol reaction in various conditions revealed complex spatiotemporal behavior and identified 2-Bromo-4-nitrophenol as a major component during the reaction (J. G. Bell & Jichang Wang, 2015).

  • Effects on Methanogenic Systems : The impact of nitrophenols, including 2-Bromo-4-nitrophenol, on acetate-utilizing methanogenic systems was studied. The research provided insights into the toxicity and removal efficiency of nitrophenols in these systems (Mohammad R. Haghighi Podeh et al., 1995).

Safety And Hazards

2-Bromo-4-nitrophenol is considered hazardous. It is harmful if inhaled and may cause respiratory irritation. It also causes skin and serious eye irritation. Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .

properties

IUPAC Name

2-bromo-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4BrNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIPFSYBGTWYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207164
Record name Phenol, 2-bromo-4-nitro- (8CI)(9CI)
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Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Bromo-4-nitrophenol

CAS RN

5847-59-6
Record name 2-Bromo-4-nitrophenol
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Record name Phenol, 2-bromo-4-nitro-
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Record name Phenol, 2-bromo-4-nitro- (8CI)(9CI)
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Record name 2-Bromo-4-nitrophenol
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Synthesis routes and methods I

Procedure details

2-Bromo-4-nitrophenol was prepared by reaction of 4-nitrophenol and N-bromosuccinimide. The experimental method of preparation was described by T. Oberhouser in J. Org. Chem. 1997 (62), page 4504.
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Synthesis routes and methods II

Procedure details

2-Bromo4-nitroanisole (20 g, 0.086 mol) was dissolved in DMF (414 mL) at rt under N2. Sodium ethylthiolate (17.4 g, 0.207 mol) was added and the reaction mixture was warmed to 115° C. for 2 h. The reaction was cooled to rt and diluted with EtOAc (200 mL) and 1 M HCl (aq., 200 mL). The phases were separated, and the desired product was extracted into 1 M NaOH (aq, 150 mL×3). The basic aqueous extracts were combined and acidified using conc. HCl. The desired product was extracted from the acidic aqueous solution using EtOAc (250 mL×2). The combined organic layers were washed with brine and dried over sodium sulfate. The volatiles were removed in vacuo to afford a light brown semi-solid (9.8 g, 52% yield). 1H NMR (DMSO-d6) δ 8.33 (m, 1H); 8.09 (m, 1H); 7.07 (d, 1H).
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20 g
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414 mL
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Sodium ethylthiolate
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17.4 g
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200 mL
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200 mL
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Yield
52%

Synthesis routes and methods III

Procedure details

to a solution of 4-nitrophenol (75 g, 0.54 mol) in glacial acetic acid (700 ml) was added bromine (40 ml). The solution was stirred at room temperature under an atmosphere of nitrogen for 24 hours. The solvent was evaporated under reduced pressure and the residue was recrystallized from dichloromethane to give the title compound. 1H NMR (250 MHz, CDCl3) δ 8.45 (1H, d, J 2.7 Hz), 8.16 (1H, dd, J 9.0 Hz and 2.6 Hz), 7.13 (1H, d, J 9.1 Hz), and 6.18 (1H, s).
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75 g
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40 mL
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700 mL
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Synthesis routes and methods IV

Procedure details

139.40 g (64.7 mmol) of 4-nitrophenol and 130 ml of dichloromethane are introduced into a three-necked flask under an argon atmosphere. The mixture is cooled to 0° C. and 3.31 ml (67.7 mmol) of bromine are added dropwise. The reaction medium is stirred for one hour at 0° C., 360 mg (6.5 mmol) of iron powder are then added and this mixture is stirred for sixteen hours at room temperature. The reaction medium is poured into water, a saturated sodium thiosulphate solution is added, this mixture is extracted with dichloromethane and washed with water, the organic phase is separated out after settling has taken place and dried over magnesium sulphate, and the solvents are evaporated off. 13.50 g (96%) of the expected compound are collected in the form of a beige-coloured powder with a melting point of 105–107° C.
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139.4 g
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130 mL
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3.31 mL
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360 mg
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
169
Citations
YY Li, H Liu, Y Xu, NY Zhou - International Biodeterioration & …, 2019 - Elsevier
… As a vital byproduct of chemical intermediates for pesticides and cytotoxin inhibitors, 2-bromo-4-nitrophenol (2B4NP) is toxic to aquatic life. However, bacterial cultures mineralizing …
Number of citations: 7 www.sciencedirect.com
D Schulte-Frohlinde, G Reutebuch… - International Journal for …, 1973 - Elsevier
… In a 9 mol dm −3 HBr solution 2-bromo-4-nitrophenol (G = 4,9) and 4-aminophenol (G = 1·37) are formed. Some possible mechanisms of bromination are discussed. A satisfactory …
Number of citations: 6 www.sciencedirect.com
FE Hardy, JP Johnston - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
By using the interaction with p-nitrophenol as a mechanistic probe it has been established that solutions of N-bromo-N-sodiobenzenesulphonamide (bromamine B) in dilute alkali …
Number of citations: 190 pubs.rsc.org
JG Bell, J Wang - The Journal of Physical Chemistry A, 2015 - ACS Publications
… 1 H NMR spectroscopic measurements key components of this reaction system were determined to be 1,4-benzoquinone, 2-bromo-1,4-benzoquinone, and 2-bromo-4-nitrophenol. …
Number of citations: 5 pubs.acs.org
A Bochicchio, L Chiummiento, M Funicello… - Tetrahedron …, 2010 - Elsevier
… Firstly we examined this reaction protocol on 2-bromo-4-nitrophenol 1a with … The one-pot acetylation/coupling/cyclization of 2-bromo-4-nitrophenol 1a to 4a was equally successful. …
Number of citations: 18 www.sciencedirect.com
B Anjaiah, K Prameela, P Srinivas… - International Journal of …, 2018 - Wiley Online Library
The kinetics and mechanism of bromination of phenol and its substituents, viz. 4‐chlorophenol, 4‐bromophenol, 4‐methylphenol, and 4‐methoxyphenol by N‐bromophthalimide (NBP) …
Number of citations: 2 onlinelibrary.wiley.com
L Ma, R Yang, J Li - Zeitschrift für Kristallographie-New Crystal …, 2021 - degruyter.com
The crystal structure of 6,6′-((1E,1′E)-hydrazine-1,2-diylidenebis(methaneylylidene)) bis(2-bromo-4-nitrophenol) — dimethylsulfoxide (1/2), C14H8Br2N4O6⋅2(C2H6OS) … The crystal structure of 6,6′-((1E,1′E)-hydrazine-1,2-diylidenebis(methaneylylidene)) …
Number of citations: 2 www.degruyter.com
R Meldola, FH Streatfeild - Journal of the Chemical Society …, 1898 - pubs.rsc.org
… a small quantity of 2-bromo-4-nitrophenol in addition to the … a trace of the 2-bromo4-nitrophenol. This experiment shows … parabromophenol does not give 2-bromo-4-nitrophenol on nitrat,…
Number of citations: 12 pubs.rsc.org
K Nojima, T Ikarigawa, S Kanno - Chemosphere, 1980 - Elsevier
… were phenol, p-nitrophenol, 2,4-dinitrophenol, p-bromophenol, m-bromonitrobenzene, 3-bromo-2-nitrophenol, 3-bromo-4-nitrophenol, 3-bromo-6-nitrophenol, 2-bromo-4-nitrophenol …
Number of citations: 5 www.sciencedirect.com
M Yang, X Zhang - Environmental science & technology, 2013 - ACS Publications
… , 2,4-dibromophenol, 2,4,6-trichlorophenol, and 2,4,6-triiodophenol; the monobromo and dichloro/diiodo analogs of 2,6-dibromo-4-nitrophenol include 2-bromo-4-nitrophenol, 2,6-…
Number of citations: 457 pubs.acs.org

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